molecular formula C9H14FNSi B8610832 3-Fluoro-4-(trimethylsilyl)aniline

3-Fluoro-4-(trimethylsilyl)aniline

Cat. No.: B8610832
M. Wt: 183.30 g/mol
InChI Key: ZNTCHOQWYZBTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(trimethylsilyl)aniline (CAS: 2146146-58-7) is a fluorinated aniline derivative featuring a trimethylsilyl (TMS) group at the para position relative to the amine. Its molecular formula is C₉H₁₂FNSi (molar mass: 197.29 g/mol). The TMS group enhances lipophilicity and steric bulk, influencing solubility, reactivity, and biological interactions. This compound is primarily used in medicinal chemistry as a building block for kinase inhibitors and in materials science for functionalized graphene synthesis .

Properties

Molecular Formula

C9H14FNSi

Molecular Weight

183.30 g/mol

IUPAC Name

3-fluoro-4-trimethylsilylaniline

InChI

InChI=1S/C9H14FNSi/c1-12(2,3)9-5-4-7(11)6-8(9)10/h4-6H,11H2,1-3H3

InChI Key

ZNTCHOQWYZBTJC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)N)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent Structure Molecular Formula Molar Mass (g/mol) Key Properties/Applications
3-Fluoro-4-(trimethylsilyl)aniline -Si(CH₃)₃ C₉H₁₂FNSi 197.29 High lipophilicity; kinase inhibitor intermediate
3-Fluoro-4-(tetrahydrofuranmethoxy)aniline -O-(tetrahydrofuran-2-ylmethyl) C₁₁H₁₄FNO₂ 211.23 Soluble in organic solvents; irritant
3-Fluoro-4-(trifluoromethoxy)aniline -O-CF₃ C₇H₅F₄NO 195.12 Electron-withdrawing; soluble epoxide hydrolase inhibitor intermediate
3-Fluoro-4-(pyrrolo[2,1-f]triazin-4-yloxy)aniline Heterocyclic pyrrolotriazine C₁₃H₁₀FN₅O 287.25 c-Met kinase inhibitor (IC₅₀: <100 nM)
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline -N-(4-methylpiperazine) C₁₁H₁₆FN₃ 209.26 Basic amine; potential CNS drug candidate

Key Observations :

  • Electron Effects : The TMS group is electron-donating, contrasting with the electron-withdrawing -O-CF₃ group in 3-fluoro-4-(trifluoromethoxy)aniline. This difference modulates reactivity in electrophilic substitution reactions .
  • Lipophilicity : The TMS substituent increases logP (predicted: ~3.2) compared to polar groups like tetrahydrofuranmethoxy (logP ~1.8) .
  • Biological Activity : Pyrrolotriazine and pyrrolopyridine derivatives exhibit potent kinase inhibition due to planar heterocycles enabling π-π stacking in ATP-binding pockets, whereas TMS-containing analogs may prioritize hydrophobic interactions .

Physicochemical Properties

Property This compound 3-Fluoro-4-(tetrahydrofuranmethoxy)aniline 3-Fluoro-4-(trifluoromethoxy)aniline
Melting Point Not reported 61–62°C 45–47°C
Solubility Organic solvents (e.g., THF, DCM) Ethanol, chloroform Dichloromethane, DMSO
Stability Air-sensitive (TMS hydrolysis) Stable at RT Moisture-sensitive

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